

physicochemical properties of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *5-Propyl-3-p-tolyl-1,2,4-oxadiazole*

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An In-Depth Technical Guide to the Physicochemical Properties of **5-Propyl-3-p-tolyl-1,2,4-oxadiazole**

Executive Summary

This technical guide provides a comprehensive overview of the physicochemical properties, synthetic methodology, and potential applications of **5-Propyl-3-p-tolyl-1,2,4-oxadiazole**. The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, frequently employed as a bioisosteric replacement for amide and ester functionalities to enhance metabolic stability and improve pharmacokinetic profiles. This document is intended for researchers, medicinal chemists, and drug development scientists, offering field-proven insights into the characterization and strategic importance of this heterocyclic compound. We will delve into its molecular profile, provide a robust, detailed protocol for its synthesis and characterization, and discuss its therapeutic potential based on the well-documented biological activities of its structural class.

Introduction & Strategic Significance

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in pharmaceutical research due to its unique electronic properties and metabolic stability.^[1] Unlike esters or amides, the oxadiazole core is resistant to hydrolysis by common metabolic enzymes, making it an ideal surrogate to improve the durability and oral bioavailability of drug candidates. Derivatives of this scaffold have demonstrated a vast

spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and anti-Alzheimer's properties.[\[1\]](#)[\[2\]](#)

5-Propyl-3-p-tolyl-1,2,4-oxadiazole (Figure 1) is a specific analogue within this class, featuring a p-tolyl group at the 3-position and a propyl group at the 5-position. This substitution pattern provides a balance of aromatic and aliphatic character, influencing its solubility, lipophilicity, and potential interactions with biological targets. Understanding the physicochemical nature of this molecule is the first critical step in evaluating its potential as a lead compound in drug discovery programs.

Figure 1: Chemical Structure of **5-Propyl-3-p-tolyl-1,2,4-oxadiazole**

A 2D representation of the title compound's molecular structure.

Molecular & Physicochemical Profile

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These parameters dictate its behavior in biological systems, its formulation possibilities, and its stability.

Key Identifiers

The following table summarizes the core identification information for **5-Propyl-3-p-tolyl-1,2,4-oxadiazole**.

Identifier	Value	Source(s)
IUPAC Name	5-Propyl-3-(4-methylphenyl)-1,2,4-oxadiazole	P&S Chemicals
CAS Number	182295-26-7	[3]
Molecular Formula	C ₁₂ H ₁₄ N ₂ O	[3]
Molecular Weight	202.26 g/mol	PubChem

Physicochemical Properties

Experimental data for the specific physicochemical properties of this compound are not readily available in the public domain or peer-reviewed literature. This is common for novel research chemicals. The table below presents a combination of qualitative expert assessments and computationally predicted values to guide researchers.

Property	Predicted / Estimated Value	Justification / Methodology
Physical State	White to off-white solid	Based on analogous 3,5-disubstituted 1,2,4-oxadiazoles.
Melting Point	Not available	
Boiling Point	> 300 °C (Predicted)	Estimated based on high molecular weight and aromatic structure.
Aqueous Solubility	Poor	Aromatic heterocycles of this nature are typically sparingly soluble in water.
Organic Solubility	Soluble	Expected to be soluble in common organic solvents like DCM, EtOAc, MeOH, and DMSO.
logP (Octanol/Water)	~3.5 - 4.0 (Predicted)	Calculated using various online algorithms (e.g., XLogP3). Indicates high lipophilicity.
pKa	~1.5 - 2.5 (Predicted)	The oxadiazole ring nitrogens are weakly basic due to electron delocalization within the aromatic system.

Note: Predicted values should be used as a guideline and confirmed experimentally.

Synthesis & Characterization

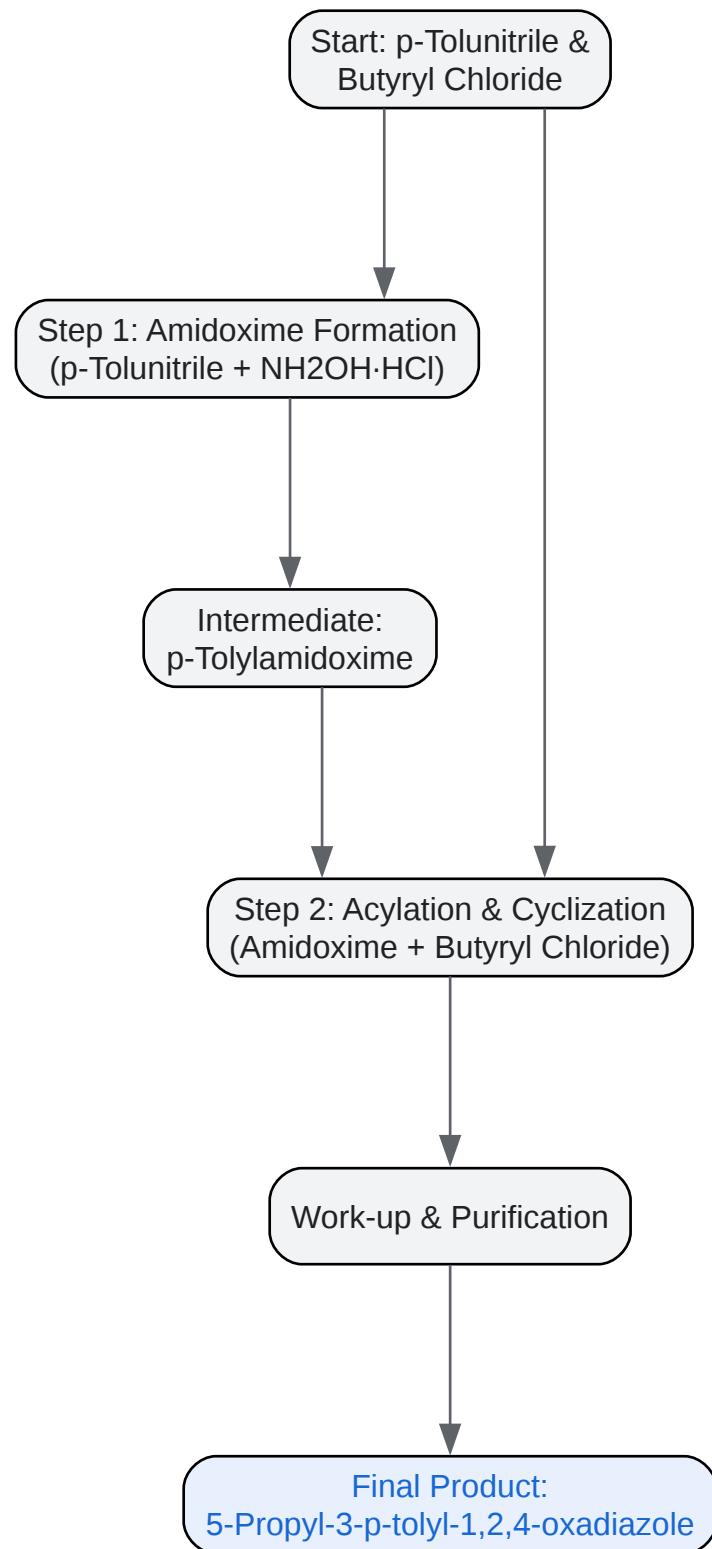
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established field in organic chemistry. The most reliable and common approach involves the condensation and subsequent cyclization of an amidoxime with a carboxylic acid derivative. This ensures high regioselectivity and generally good yields.

Synthetic Strategy & Causality

The chosen synthetic route proceeds in two primary stages (Figure 2).

- Formation of the Amidoxime: The synthesis begins with the conversion of a nitrile (p-tolunitrile) into the corresponding amidoxime (p-tolylamidoxime). This is a crucial step as the amidoxime provides the N-C-N backbone required for the 3-substituted portion of the heterocycle. The reaction with hydroxylamine is robust and a standard procedure for generating this key intermediate.
- Acylation and Cyclodehydration: The p-tolylamidoxime is then acylated with an appropriate acylating agent, in this case, butyryl chloride, to introduce the propyl group. The resulting O-acyl amidoxime intermediate is unstable and readily undergoes thermal or base-catalyzed cyclodehydration to form the stable 1,2,4-oxadiazole ring. Using a base like pyridine not only scavenges the HCl byproduct but also catalyzes the final ring-closing step.

Figure 2: General Synthetic Workflow



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A simplified diagram of the two-stage synthesis protocol.

Detailed Experimental Protocol

This protocol is adapted from a validated procedure for a structurally similar analogue, 5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole.[\[4\]](#)

Step 1: Synthesis of 4-methylbenzamidoxime (p-tolylamidoxime)

- **Reagent Preparation:** In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine p-tolunitrile (10.0 g, 85.4 mmol), hydroxylamine hydrochloride (7.12 g, 102.5 mmol), and ethanol (100 mL).
- **Reaction:** To the stirring suspension, add a solution of sodium hydroxide (4.10 g, 102.5 mmol) in water (20 mL) dropwise. The choice of a mixed ethanol/water solvent system ensures the solubility of both organic and inorganic reagents.
- **Reflux:** Heat the reaction mixture to reflux (approx. 80-85 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrile spot has been consumed.
- **Work-up:** Cool the mixture to room temperature and remove the ethanol under reduced pressure. Add 100 mL of water to the residue, which may cause the product to precipitate.
- **Isolation:** Collect the resulting white solid by vacuum filtration, wash with cold water, and dry under vacuum. The product is typically of sufficient purity for the next step.

Step 2: Synthesis of **5-Propyl-3-p-tolyl-1,2,4-oxadiazole**

- **Reagent Preparation:** In a 100 mL flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the 4-methylbenzamidoxime (5.0 g, 33.3 mmol) in anhydrous pyridine (30 mL). Cool the solution to 0 °C in an ice bath. Pyridine serves as both the solvent and the acid scavenger.
- **Acylation:** Add butyryl chloride (3.9 g, 36.6 mmol) dropwise to the cold, stirring solution. The dropwise addition at 0 °C is critical to control the exothermic reaction between the acyl chloride and the amidoxime.

- Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
- Cyclization: Heat the mixture to 80 °C for 2 hours to ensure complete cyclodehydration of the intermediate to the final oxadiazole product.
- Work-up: Cool the reaction mixture and pour it into 150 mL of ice-cold 1M HCl to neutralize the pyridine. This will likely form a precipitate or an oil.
- Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product as a white solid or oil.

Spectroscopic Characterization

Confirmation of the final product's identity and purity is achieved through standard spectroscopic methods. Based on the structure and data from analogous compounds^[4], the following spectral characteristics are expected:

- ^1H NMR (400 MHz, CDCl_3):
 - Propyl Group: A triplet at ~1.0 ppm (3H, $-\text{CH}_3$), a sextet at ~1.8 ppm (2H, $-\text{CH}_2-$), and a triplet at ~2.9 ppm (2H, $-\text{CH}_2-$ attached to C5).
 - Tolyl Group: A singlet at ~2.4 ppm (3H, Ar- CH_3) and two doublets in the aromatic region, ~7.3 ppm and ~7.9 ppm (2H each, AA'BB' system).
- ^{13}C NMR (100 MHz, CDCl_3):
 - Propyl Group: Signals at ~13 ppm ($-\text{CH}_3$), ~20 ppm ($-\text{CH}_2-$), and ~28 ppm ($-\text{CH}_2-$ attached to C5).
 - Tolyl Group: A signal at ~21.5 ppm (Ar- CH_3), and aromatic signals between ~124-142 ppm.

- Oxadiazole Ring: Two quaternary carbon signals at ~168 ppm (C3) and ~178 ppm (C5).
- Mass Spectrometry (ESI+):
 - Expected $[M+H]^+$ peak at $m/z = 203.12$.

Potential Applications in Drug Discovery

The structural features of **5-Propyl-3-p-tolyl-1,2,4-oxadiazole** make it an intriguing candidate for further investigation.

- Bioisosterism: As a metabolically robust bioisostere of an ester or amide, it can be incorporated into known pharmacophores to block hydrolysis, potentially increasing the half-life and oral bioavailability of a parent drug.[1]
- Lipophilicity and Permeability: With a predicted logP value in the range of 3.5-4.0, the compound is highly lipophilic. This suggests it will likely have good membrane permeability, a key attribute for oral drug absorption and for crossing the blood-brain barrier.
- Therapeutic Targets: Given the broad activity of the 1,2,4-oxadiazole class, this compound could be screened against a wide array of targets. The literature suggests high potential in oncology, inflammation, and neuroscience.[1][2] For example, various 1,2,4-oxadiazole derivatives have shown potent activity as agonists for muscarinic receptors and as anticancer agents.[5]

This molecule serves as an excellent starting point or fragment for library synthesis. Modification of the propyl and tolyl groups can be used to explore structure-activity relationships (SAR) and optimize potency and selectivity for a given biological target.

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- To cite this document: BenchChem. [physicochemical properties of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1598496#physicochemical-properties-of-5-propyl-3-p-tolyl-1-2-4-oxadiazole]

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